6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group attached to a dihydropyrrolo[3,4-c]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride typically involves the chloromethylation of the corresponding pyrrolo[3,4-c]pyridine precursor. One common method involves the reaction of the precursor with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as zinc chloride, under anhydrous conditions . The reaction is carried out at a temperature range of 0-10°C to ensure the selective formation of the chloromethylated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can be oxidized to form the corresponding pyridine N-oxide derivative.
Reduction: Reduction of the compound can lead to the formation of the corresponding dihydropyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolo[3,4-c]pyridine derivatives.
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)pyridine hydrochloride
- 4-(Chloromethyl)pyridine hydrochloride
- 2-(Chloromethyl)-3,5-dimethylpyridine hydrochloride
Uniqueness
6-(Chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride is unique due to its specific ring structure and the position of the chloromethyl group. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other chloromethylated pyridine derivatives. Its ability to form covalent bonds with nucleophilic sites on proteins makes it particularly valuable in biochemical research.
Properties
Molecular Formula |
C8H10Cl2N2 |
---|---|
Molecular Weight |
205.08 g/mol |
IUPAC Name |
6-(chloromethyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine;hydrochloride |
InChI |
InChI=1S/C8H9ClN2.ClH/c9-2-8-1-6-3-10-4-7(6)5-11-8;/h1,5,10H,2-4H2;1H |
InChI Key |
RAWOVZANSUZWJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2CN1)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.